![molecular formula C16H16N2O5 B12602831 3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine CAS No. 918157-29-6](/img/structure/B12602831.png)
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina es un compuesto de interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo fenoxi unido a una cadena principal de fenilalanina, con un grupo hidroxicarbamoil que proporciona propiedades funcionales adicionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina suele implicar una serie de reacciones orgánicas. Un método común es el acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente utilizada. Este método es preferido debido a sus suaves condiciones de reacción y tolerancia a los grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la reacción de acoplamiento de Suzuki–Miyaura para la síntesis a gran escala. Esto incluye la selección de reactivos de boro y catalizadores de paladio adecuados para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina puede someterse a diversas reacciones químicas, incluidas:
Oxidación: El grupo hidroxicarbamoil puede oxidarse en condiciones específicas.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir derivados de aminas.
Aplicaciones Científicas De Investigación
3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por su posible papel en la inhibición de enzimas e interacciones proteicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir las enzimas desacetilasas de histonas (HDAC), lo que lleva a cambios en la expresión génica e induce la apoptosis en las células cancerosas . El grupo hidroxicarbamoil del compuesto juega un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Abexinostat: Otro inhibidor de HDAC con un grupo hidroxicarbamoil similar.
CM-352: Un compuesto con una estructura fenoxi similar utilizada en aplicaciones antihemorrágicas.
Singularidad
3-[4-(Hidroxicarbamoil)fenoxi]-L-fenilalanina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad de someterse a diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Número CAS |
918157-29-6 |
|---|---|
Fórmula molecular |
C16H16N2O5 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[4-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)9-10-2-1-3-13(8-10)23-12-6-4-11(5-7-12)15(19)18-22/h1-8,14,22H,9,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clave InChI |
SZUMNJBJJUYNND-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NO)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


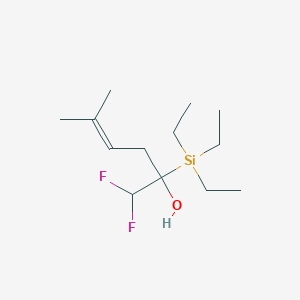
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

methanone](/img/structure/B12602771.png)
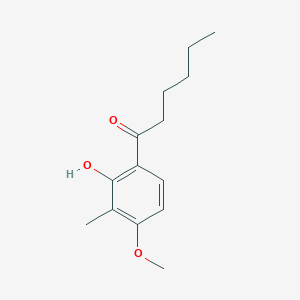
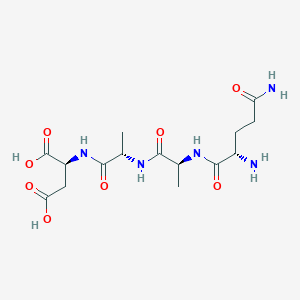
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
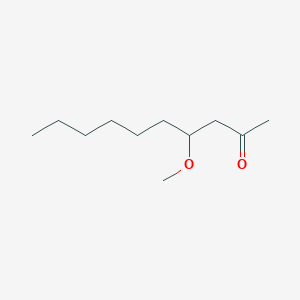
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
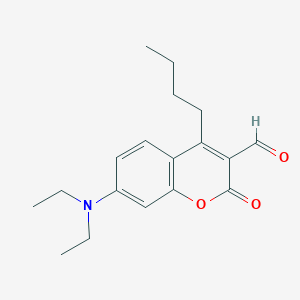
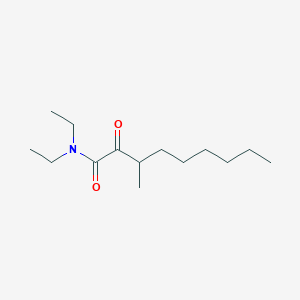

![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

